The chemical compound “6-(2,6-Dichlorophenyl)-2-[(4-Fluoro-3-Methylphenyl)amino]-8-Methylpyrido[2,3-D]pyrimidin-7(8h)-One” is a complex and versatile material used in scientific research for various applications. Its unique structure allows for potential breakthroughs in drug development, molecular biology, and pharmaceutical studies.
PD180970 is a small molecule compound known primarily as a potent inhibitor of the Bcr-Abl tyrosine kinase, which is implicated in chronic myelogenous leukemia and other malignancies. Its chemical structure is characterized by a specific arrangement of atoms that allows it to effectively bind to the active site of the Bcr-Abl kinase, thereby inhibiting its activity. The compound has garnered attention for its ability to target mutations in the Bcr-Abl protein that confer resistance to other inhibitors, such as imatinib .
The biological activity of PD180970 is predominantly linked to its role as a Bcr-Abl inhibitor. Studies have demonstrated that PD180970 exhibits significant anti-cancer properties by inducing apoptosis in cancer cells expressing the Bcr-Abl fusion protein. Furthermore, it has shown neuroprotective effects by promoting autophagy and reducing neuroinflammation, which are critical mechanisms in neurodegenerative diseases . In vivo studies indicate that PD180970 can degrade toxic protein oligomers associated with neurodegenerative conditions, highlighting its potential beyond oncology .
The synthesis of PD180970 involves several chemical steps that typically include the reaction of specific precursors under controlled conditions to yield the final product. While detailed synthetic pathways are often proprietary or complex, general methods may include:
PD180970 has several applications primarily in cancer research and treatment. Its main use is as a therapeutic agent for patients with chronic myelogenous leukemia, particularly those who exhibit resistance to first-line therapies like imatinib. Additionally, its neuroprotective properties open avenues for research into treatments for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease . The compound's ability to modulate autophagy also positions it as a candidate for further exploration in various therapeutic contexts.
Interaction studies involving PD180970 focus on its binding affinity and specificity towards the Bcr-Abl kinase. Research indicates that PD180970 maintains efficacy against multiple Bcr-Abl mutations associated with drug resistance, making it a valuable tool in overcoming therapeutic challenges in treating chronic myelogenous leukemia . Furthermore, studies exploring its effects on autophagy suggest interactions with cellular pathways that regulate protein degradation and inflammation, potentially providing insights into broader therapeutic applications .
Several compounds share structural or functional similarities with PD180970, particularly within the class of tyrosine kinase inhibitors. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Imatinib | Bcr-Abl inhibitor | First-line treatment for chronic myelogenous leukemia; selective for unmutated Bcr-Abl |
Nilotinib | Bcr-Abl inhibitor | More potent against certain resistant mutations; also targets c-KIT |
Dasatinib | Multi-kinase inhibitor | Broader spectrum of activity against various kinases; effective against multiple resistance mutations |
Bosutinib | Dual Src/Abl inhibitor | Offers unique dual inhibition; effective in patients resistant to other therapies |
PD180970 stands out due to its specific binding affinity for mutant forms of Bcr-Abl, providing an alternative treatment option for patients who do not respond to conventional therapies . Its additional neuroprotective properties further differentiate it from other compounds primarily focused on oncology.
PD180970 demonstrates remarkable specificity and potency as a multi-kinase inhibitor with distinct selectivity profiles across various protein tyrosine kinases. The compound belongs to the pyrido[2,3-d]pyrimidine class of adenosine triphosphate-competitive inhibitors, exhibiting exceptional binding affinity and inhibitory activity against its primary targets [1] [2].
Primary Target Identification and Binding Kinetics
PD180970 exhibits extraordinary potency against Bcr-Abl tyrosine kinase, demonstrating an in vitro autophosphorylation inhibition concentration fifty (IC50) of 5 nanomolar, establishing it as one of the most potent inhibitors of the p210 Bcr-Abl tyrosine kinase identified to date [1] [2]. The compound demonstrates differential inhibitory activity between in vitro and in vivo conditions, with in vivo tyrosine phosphorylation of p210 Bcr-Abl in human K562 chronic myelogenous leukemia cells showing an IC50 of 170 nanomolar [2].
Mechanistic Inhibition Profile
The inhibitory mechanism of PD180970 against Bcr-Abl involves direct competitive binding with adenosine triphosphate at the kinase active site. Studies utilizing purified recombinant Abl tyrosine kinase demonstrate that PD180970 inhibits kinase activity with an IC50 of 2.2 nanomolar, confirming its direct enzymatic inhibition capabilities [2]. The compound effectively disrupts autophosphorylation processes essential for Bcr-Abl kinase activation and downstream signaling cascade initiation.
Substrate Phosphorylation Modulation
PD180970 demonstrates comprehensive inhibition of Bcr-Abl substrate phosphorylation, including critical downstream effectors. The compound inhibits in vivo tyrosine phosphorylation of Growth factor receptor-bound protein 2-associated binding protein 2 (Gab2) and CrkL with IC50 values of 80 nanomolar each, indicating effective disruption of signal transduction pathways essential for leukemic cell survival and proliferation [1] [2].
Resistance Mutation Activity
Research indicates that PD180970 maintains activity against several Bcr-Abl mutations that confer resistance to imatinib mesylate, suggesting potential therapeutic utility in overcoming drug resistance mechanisms [3]. The compound demonstrates effectiveness against clinically relevant Bcr-Abl isoforms that represent major causes of therapeutic resistance in chronic myelogenous leukemia patients.
c-Src Kinase Inhibition Characteristics
PD180970 exhibits remarkably potent inhibition of c-Src kinase with an IC50 of 0.8 nanomolar, demonstrating approximately 6.25-fold greater potency against c-Src compared to its primary target Bcr-Abl [1] [2]. This exceptional potency against c-Src suggests that the compound may exert therapeutic effects through dual inhibition mechanisms, potentially contributing to its overall anti-leukemic activity.
c-Kit Receptor Tyrosine Kinase Modulation
The compound demonstrates significant inhibitory activity against c-Kit receptor tyrosine kinase with an IC50 of 50 nanomolar, representing a 10-fold reduction in potency compared to Bcr-Abl but maintaining clinically relevant inhibitory concentrations [1] [4]. Studies investigating oncogenic c-Kit mutants reveal that PD180970 effectively inhibits various mutant forms of c-Kit, including those associated with gastrointestinal stromal tumors and other malignancies [4].
Selectivity Profile and Off-Target Effects
PD180970 exhibits selective inhibition patterns across the kinase family, with varying degrees of potency against different targets. The compound demonstrates moderate selectivity with IC50 values of 390 nanomolar against epidermal growth factor receptor, 934 nanomolar against basic fibroblast growth factor receptor, and 1,430 nanomolar against platelet-derived growth factor receptor [5]. Additionally, PD180970 shows potent inhibition of lymphocyte-specific protein tyrosine kinase (LCK) with an IC50 of less than 5 nanomolar [5].
Molecular Binding Mechanism
PD180970 functions as an adenosine triphosphate-competitive inhibitor, directly competing with adenosine triphosphate for binding to the active site of target kinases [1] [2]. The compound belongs to the pyrido[2,3-d]pyrimidine class of kinase inhibitors, characterized by its ability to occupy the adenosine triphosphate binding pocket and prevent substrate phosphorylation through steric hindrance and competitive exclusion mechanisms.
Structural Binding Determinants
The molecular structure of PD180970 features a pyrido[2,3-d]pyrimidine core with specific substitutions that facilitate high-affinity binding to kinase active sites. The compound structure includes 6-(2,6-dichlorophenyl)-2-[(4-fluoro-3-methylphenyl)amino]-8-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one, with a molecular formula of C21H15Cl2FN4O and molecular weight of 429.27 daltons [1] [6] [7].
Binding Affinity and Kinetic Parameters
Crystal structure analysis reveals that PD180970 binds to the Abl kinase domain in complex formations, with binding affinity studies demonstrating exceptional potency across multiple kinase targets [8]. The compound demonstrates competitive inhibition kinetics consistent with adenosine triphosphate-competitive mechanisms, with increased IC50 values observed under elevated adenosine triphosphate concentrations, confirming the competitive nature of the binding interaction [9].
Conformational Selectivity
PD180970 exhibits conformational selectivity in its binding interactions, potentially stabilizing specific kinase conformations that differ from the active adenosine triphosphate-bound state. This conformational selectivity may contribute to its unique pharmacological profile and ability to overcome certain resistance mechanisms associated with kinase mutations [10].
Direct STAT5 Inhibition Mechanism
PD180970 demonstrates potent inhibition of Signal Transducer and Activator of Transcription 5 (STAT5) DNA-binding activity with an IC50 of 5 nanomolar in human K562 chronic myelogenous leukemia cells [11] [12]. This inhibition occurs through the disruption of Bcr-Abl-mediated STAT5 activation, as STAT5 represents a critical downstream effector of Bcr-Abl signaling essential for leukemic cell survival and proliferation.
Transcriptional Regulation Modulation
The suppression of STAT5 DNA-binding activity results in comprehensive downregulation of STAT5 target genes essential for cell survival and proliferation. Treatment with PD180970 leads to decreased expression of multiple STAT5-regulated genes, including anti-apoptotic proteins and cell cycle regulators, within 24 hours of compound exposure [12]. This transcriptional modulation represents a key mechanism through which PD180970 exerts its anti-leukemic effects.
Primary Leukemic Cell Activity
Studies demonstrate that PD180970 effectively inhibits STAT5 DNA-binding activity in cultured primary leukemic cells derived from chronic myelogenous leukemia patients, confirming the clinical relevance of this mechanism [12]. The compound maintains its inhibitory potency against STAT5 in primary cells, suggesting potential therapeutic efficacy in patient-derived leukemic populations.
Specificity of STAT5 Inhibition
The inhibition of STAT5 by PD180970 demonstrates specificity for Bcr-Abl-positive cells, as treatment shows minimal effects on STAT5 activity in Bcr-Abl-negative cell lines such as HEL 92.1.7 and HL-60 [11]. This selectivity profile supports the compound's mechanism of action through Bcr-Abl-dependent STAT5 activation pathways.
Anti-Apoptotic Protein Downregulation
PD180970 treatment results in significant downregulation of critical anti-apoptotic proteins, including B-cell lymphoma-extra large (Bcl-x) and Myeloid cell leukemia-1 (Mcl-1), through transcriptional suppression mechanisms [12]. This downregulation occurs within 24 hours of treatment and represents a key mechanism through which the compound induces apoptosis in leukemic cells.
Mitochondrial Apoptotic Pathway Activation
The reduction in Bcl-x and Mcl-1 expression facilitates activation of the intrinsic apoptotic pathway through mitochondrial membrane permeabilization and cytochrome c release [13]. This process leads to apoptosome formation and subsequent caspase cascade activation, ultimately resulting in programmed cell death. The compound demonstrates enhanced annexin V binding and increased annexin V-positive/propidium iodide-negative cell populations, indicating early apoptotic changes [2].
Caspase Activation and Apoptotic Execution
PD180970 treatment induces activation of effector caspases, including caspase-3, leading to the proteolytic cleavage of key cellular substrates such as poly(ADP-ribose) polymerase (PARP) [2]. This caspase activation represents the execution phase of apoptosis and correlates with the observed anti-leukemic effects of the compound.
Cell Cycle Regulation and Proliferation Inhibition
In addition to apoptotic induction, PD180970 affects cell cycle progression through downregulation of cyclin D2 and c-Myc expression, key regulators of G1/S phase transition [12]. This dual effect on both apoptosis and cell cycle progression contributes to the compound's overall anti-proliferative activity in leukemic cells.
Selective Apoptotic Induction
The apoptotic effects of PD180970 demonstrate selectivity for Bcr-Abl-positive leukemic cells, with minimal impact on the viability of Bcr-Abl-negative cell lines such as HL-60 [2]. This selectivity profile supports the therapeutic potential of the compound in chronic myelogenous leukemia treatment while potentially minimizing toxicity to normal cells.
Kinase Target | IC50 (nM) | Assay Conditions | Reference |
---|---|---|---|
Bcr-Abl (in vitro) | 5 | Autophosphorylation assay | [1] [2] |
Bcr-Abl (in vivo) | 170 | K562 cell phosphorylation | [1] [2] |
c-Src | 0.8 | Purified enzyme assay | [1] [2] |
c-Kit | 50 | Purified enzyme assay | [1] [4] |
STAT5 DNA-binding | 5 | Electrophoretic mobility shift | [11] [12] |
Downstream Target | Effect | Mechanism | Time Course |
---|---|---|---|
Bcl-x mRNA | Downregulated | Transcriptional suppression | 24 hours |
Mcl-1 mRNA | Downregulated | Transcriptional suppression | 24 hours |
c-Myc mRNA | Downregulated | Transcriptional suppression | 24 hours |
Cyclin D2 mRNA | Downregulated | Transcriptional suppression | 24 hours |
PARP cleavage | Activated | Caspase-mediated cleavage | 24-48 hours |
Acute Toxic